Insulin lispro

Descripción general

Descripción

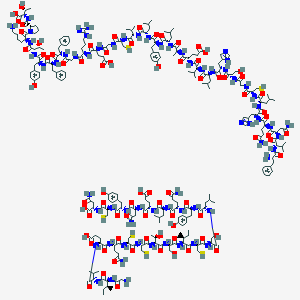

La insulina lispro es un análogo de insulina de acción rápida que se utiliza principalmente para controlar la hiperglucemia en personas con diabetes mellitus. Es una forma modificada de insulina humana donde los aminoácidos en las posiciones B28 y B29 se invierten, lo que da como resultado una lisina en la posición B28 y una prolina en la posición B29. Esta modificación reduce la tendencia de las moléculas de insulina a formar dímeros y hexámeros, lo que permite una absorción más rápida y un inicio de acción más rápido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La insulina lispro se produce mediante tecnología de ADN recombinante. El gen que codifica la insulina humana se modifica para invertir las posiciones de la lisina y la prolina en B28 y B29. Este gen modificado se inserta luego en un huésped adecuado, típicamente Escherichia coli o Saccharomyces cerevisiae, que expresa la proteína de insulina lispro .

Métodos de producción industrial: El proceso de producción implica varios pasos:

Fermentación: Las células huésped se cultivan en biorreactores grandes.

Aislamiento: La proteína de insulina lispro se aísla de las células huésped.

Purificación: La proteína se somete a múltiples pasos de purificación para eliminar las impurezas y garantizar una alta pureza.

Plegamiento: La proteína se repliega para lograr la estructura tridimensional correcta.

Formulación: El producto final se formula con excipientes para asegurar la estabilidad y la eficacia.

Análisis De Reacciones Químicas

Tipos de reacciones: La insulina lispro experimenta principalmente interacciones no covalentes en lugar de reacciones químicas. Puede estar involucrada en:

Oxidación: La insulina lispro puede sufrir oxidación, particularmente en los residuos de metionina, lo que puede afectar su estabilidad y actividad.

Desamidación: Esta reacción puede ocurrir en los residuos de asparagina, lo que lleva a la formación de isómeros con diferentes perfiles de actividad.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Desamidación: Las condiciones ácidas o básicas pueden promover la desamidación.

Productos Principales:

Productos de oxidación: Formas oxidadas de insulina lispro con actividad alterada.

Productos de desamidación: Isómeros de insulina lispro con diferentes propiedades farmacocinéticas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Insulin lispro differs from human insulin by the reversal of two amino acids at positions B28 and B29. This modification allows for quicker absorption and onset of action compared to regular insulin, making it particularly useful for controlling blood glucose levels after meals. The pharmacokinetics of this compound enable it to reach peak activity within 30 to 90 minutes after subcutaneous injection, with effects lasting for about 3 to 5 hours .

Glycemic Control in Diabetes

This compound is primarily indicated for improving glycemic control in patients with Type 1 and Type 2 diabetes. It can be used alone or in combination with other antidiabetic medications, such as sulfonylureas, to enhance overall glucose management. Studies have shown that this compound significantly reduces postprandial glucose levels and HbA1c values compared to other insulin formulations .

Treatment of Postprandial Hyperglycemia

A randomized crossover study demonstrated that patients using this compound before meals achieved lower two-hour postprandial glucose concentrations compared to those on sulfonylureas alone. The results indicated a decrease in fasting plasma glucose levels and improved lipid profiles, suggesting that this compound effectively targets postprandial hyperglycemia .

Continuous Subcutaneous Insulin Infusion (CSII)

This compound is also utilized in CSII therapy, which allows for more precise control of blood glucose levels throughout the day. A study involving patients with Type 1 diabetes found that those using this compound experienced better overall glycemic control without an increased risk of hypoglycemia compared to regular human insulin .

Off-Label Uses

Beyond its primary indications, this compound has off-label applications in treating conditions such as mild-to-moderate diabetic ketoacidosis and gestational diabetes . Its rapid action makes it suitable for managing acute hyperglycemic episodes.

Case Study 1: Subcutaneous Insulin Resistance Syndrome

A notable case involved a patient with subcutaneous insulin resistance syndrome who was treated with ultra-rapid this compound. The patient had previously struggled with glycemic control despite continuous subcutaneous infusion therapy. Transitioning to ultra-rapid this compound resulted in improved glycemic outcomes, demonstrating its efficacy in challenging cases .

Case Study 2: Severe Immunological Insulin Resistance

Another case reported the successful use of this compound in a patient exhibiting severe immunological resistance to human insulin due to antibodies. The switch to this compound not only improved glycemic control but also reduced the incidence of adverse reactions associated with human insulin therapy .

Comparative Efficacy

A systematic review comparing this compound with human regular insulin revealed that patients using lispro had a significantly higher likelihood of achieving therapeutic success, particularly in lowering postprandial blood glucose levels . The findings underscore the advantages of rapid-acting insulins like lispro in modern diabetes management.

Mecanismo De Acción

La insulina lispro actúa uniéndose al receptor de insulina en la superficie de las células diana, como el hígado, el músculo y el tejido adiposo. Esta unión activa la actividad intrínseca de la tirosina quinasa del receptor, lo que lleva a la autofosforilación y la posterior fosforilación de las moléculas de señalización aguas abajo. Estas vías de señalización promueven la captación de glucosa, la síntesis de glucógeno y la síntesis de lípidos, mientras que inhiben la gluconeogénesis y la lipólisis .

Compuestos Similares:

Insulina Aspart: Otro análogo de insulina de acción rápida con un inicio y una duración de acción similares.

Insulina Glulisina: Un análogo de insulina de acción rápida con ligeras diferencias en la secuencia de aminoácidos y el perfil farmacocinético.

Insulina Humana Regular: Tiene un inicio más lento y una duración de acción más larga en comparación con la insulina lispro

Unicidad: La secuencia única de aminoácidos de la insulina lispro en las posiciones B28 y B29 permite una absorción rápida y un inicio de acción, lo que la hace particularmente eficaz para controlar los niveles de glucosa en sangre posprandial. Este perfil de acción rápida la distingue de la insulina humana regular y otros análogos de la insulina .

Comparación Con Compuestos Similares

Insulin Aspart: Another rapid-acting insulin analogue with a similar onset and duration of action.

Insulin Glulisine: A rapid-acting insulin analogue with slight differences in amino acid sequence and pharmacokinetic profile.

Regular Human Insulin: Has a slower onset and longer duration of action compared to insulin lispro

Uniqueness: this compound’s unique amino acid sequence at positions B28 and B29 allows for rapid absorption and onset of action, making it particularly effective for controlling postprandial blood glucose levels. This rapid action profile distinguishes it from regular human insulin and other insulin analogues .

Actividad Biológica

Insulin lispro is a rapid-acting insulin analog that has been developed to improve glycemic control in patients with diabetes. Its unique structure and pharmacokinetic properties distinguish it from regular human insulin, leading to enhanced clinical outcomes. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

This compound is a recombinant insulin analog that differs from human insulin by the transposition of proline and lysine at positions 28 and 29 of the B chain. This modification reduces its capacity for self-association, resulting in a more rapid absorption following subcutaneous administration. The biological activity involves:

- Binding to Insulin Receptors : this compound binds to the insulin receptor (IR), which consists of two alpha and two beta subunits. This binding activates the intrinsic tyrosine kinase activity of the beta subunit, leading to autophosphorylation and subsequent phosphorylation of intracellular substrates such as IRS proteins and Shc .

- Activation of Signaling Pathways : The activation of these substrates triggers downstream signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in glucose uptake through GLUT4 translocation to the cell membrane .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to regular human insulin:

| Parameter | This compound | Regular Human Insulin |

|---|---|---|

| Onset of Action | 10-15 minutes | 30-45 minutes |

| Peak Activity | 60 minutes | 2-3 hours |

| Duration of Action | 4-5 hours | 5-8 hours |

These properties allow for better postprandial glucose control when administered immediately before meals, reducing the risk of postprandial hyperglycemia .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in managing blood glucose levels in both type 1 and type 2 diabetes patients. Key findings include:

- Improved Glycemic Control : In a randomized crossover trial involving 113 patients with type 1 diabetes, this compound resulted in a significant reduction in HbA1c levels (6.8% vs. 6.9% for regular human insulin) and lower postprandial blood glucose excursions (P < 0.001) .

- Postprandial Glucose Levels : In one large trial, patients using this compound showed a mean reduction in postprandial blood glucose levels by 1.3 mmol/L at one hour and 2.0 mmol/L at two hours compared to those using regular human insulin .

- Patient Satisfaction : Patients reported higher satisfaction levels with this compound due to its flexibility in timing relative to meals and its effectiveness in controlling blood sugar levels without increasing hypoglycemic events .

Safety Profile

The safety profile of this compound is comparable to that of regular human insulin, with no significant differences in the incidence of hypoglycemia or adverse events reported across various studies:

- Hypoglycemia Rates : The occurrence of hypoglycemia was similar between patients using this compound and those using regular human insulin, with no severe cases reported during studies involving continuous subcutaneous insulin infusion (CSII) .

- Long-term Use : Long-term studies indicate that this compound does not increase the risk of severe adverse effects compared to traditional insulins, making it a safe option for chronic management of diabetes .

Case Studies

Several case studies illustrate the practical applications and benefits of using this compound:

-

Case Study: Type 1 Diabetes Management

- A study involving patients transitioning from regular human insulin to this compound demonstrated improved glycemic control with reduced daily plasma glucose levels and fewer postprandial spikes.

- Patients reported enhanced quality of life and treatment satisfaction due to the flexibility offered by rapid-acting insulins.

- Case Study: Continuous Subcutaneous Insulin Infusion

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRQPCUGRUFHED-DETKDSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C257H389N65O77S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157956 | |

| Record name | Insulin lispro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Insulin lispro binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Reversal of the proline and lysine residues at positions B28 and B29 of native insulin eliminates hydrophobic interactions and weakens some of the hydrogen bonds that contribute to the stability of the insulin dimers that comprise insulin hexamers. Hexamers of insulin lispro are produced in the presence of zinc and m-cresol. These weakly associated hexamers quickly dissociate upon subcutaneous injection and are absorbed as monomers through vascular endothelial cells. These properties give insulin lispro its fast-acting properties. | |

| Record name | Insulin lispro | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133107-64-9 | |

| Record name | Insulin lispro | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Insulin lispro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.